molecular formula C12H20N2O B2886797 N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide CAS No. 2411238-35-0

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide

Cat. No.: B2886797
CAS No.: 2411238-35-0
M. Wt: 208.305
InChI Key: HACQJTGJBFGKDU-UHFFFAOYSA-N
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Description

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide is a synthetic organic compound featuring a cyclobutane ring substituted with a dimethylamino group and a methylbut-2-ynamide side chain. Its molecular structure combines a strained four-membered cyclobutyl ring, a tertiary amine (dimethylamino group), and a terminal alkyne-containing amide moiety.

Properties

IUPAC Name

N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-5-7-11(15)14(4)10-12(13(2)3)8-6-9-12/h6,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACQJTGJBFGKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1(CCC1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide typically involves the reaction of cyclobutylmethylamine with dimethylamine and but-2-ynoic acid. The reaction is carried out under controlled conditions, often requiring the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclobutane or Amide Moieties

(a) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
  • Structure: Contains a cyanoacetamide backbone with a methylamino carbonyl group.
  • Key Differences: Lacks the cyclobutane ring and terminal alkyne present in the target compound. The cyano group introduces distinct electronic and steric properties.
  • Toxicological Data: No thorough toxicological studies have been conducted on this compound, suggesting caution in handling .
(b) N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide
  • Structure: Combines a cyclobutyl group with a fused heterocyclic core (pyrrolo-triazolo-pyrazine) and a cyanoacetamide substituent.
  • Key Differences: The heterocyclic core introduces aromaticity and hydrogen-bonding capacity absent in the target compound. The cyanoacetamide group differs from the terminal alkyne in reactivity.
(c) N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 1489602-69-8)
  • Structure: Features a branched alkyl chain with a dimethylamino group and primary amine.
  • Key Differences : Lacks the cyclobutane ring and amide functionality. The primary amine may confer different solubility and pharmacokinetic properties.
  • Applications: Used in synthetic intermediates, emphasizing the versatility of dimethylamino-substituted compounds in organic synthesis .

Structural and Functional Comparison Table

Compound Name Cyclobutane Ring Alkyne/Amide Group Substituents Known Properties/Applications
N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide Yes But-2-ynamide Dimethylamino, methyl Hypothesized enzyme/receptor binding
2-Cyano-N-[(methylamino)carbonyl]acetamide No Cyanoacetamide Methylamino carbonyl Limited toxicity data
N-(1-((6H-pyrrolo[...]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Yes Cyanoacetamide Heterocyclic core Patent-linked kinase inhibition
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine No Primary amine Branched alkyl, dimethylamino Synthetic intermediate

Key Insights from Structural Comparisons

Cyclobutane Ring : Compounds with cyclobutane (e.g., the target and patent compound ) exhibit conformational strain, which may enhance binding to rigid biological targets.

Alkyne vs. Cyano Groups: The terminal alkyne in the target compound could enable click chemistry applications, whereas cyano groups in analogues may favor dipole-based interactions.

Biological Activity

N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N2O
  • Molecular Weight : 208.305 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The dimethylamino and cyclobutyl groups may influence the compound's binding affinity and specificity, potentially modulating neurotransmitter systems or enzyme activities.

Pharmacological Effects

  • Analgesic Activity : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties. For example, compounds with similar scaffolds have shown efficacy in pain models, indicating potential utility in pain management .
  • Anticonvulsant Properties : Some derivatives have been evaluated for anticonvulsant activity using animal models, demonstrating significant effects in reducing seizure frequency and severity .

Case Studies

  • Study on Analgesic Efficacy :
    • A study evaluated the analgesic effects of a related compound using the hot plate test and formalin-induced pain model. Results showed effective pain relief at low doses (ED50 values around 0.54 mg/kg) suggesting a promising lead for further development in analgesics .
  • Anticonvulsant Screening :
    • In another study, a library of compounds including those structurally related to this compound was screened for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Some compounds exhibited significant protective effects against seizures, highlighting their potential as therapeutic agents for epilepsy .

Data Tables

Activity Model Used ED50 (mg/kg) Remarks
AnalgesicHot Plate Test0.54Effective at low doses
AnticonvulsantMaximal Electroshock (MES)32.08High potency observed
AnticonvulsantSubcutaneous Pentylenetetrazole40.34Significant seizure protection noted

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